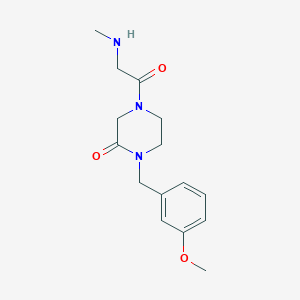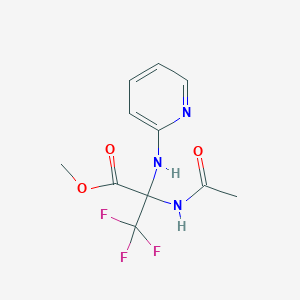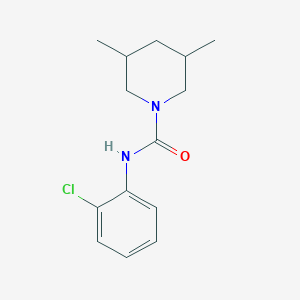
1-(3-methoxybenzyl)-4-(N-methylglycyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxybenzyl)-4-(N-methylglycyl)piperazin-2-one, also known as MG-132, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit proteasome activity. Proteasomes are large protein complexes that degrade unwanted or damaged proteins in cells, and their dysfunction has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
作用機序
1-(3-methoxybenzyl)-4-(N-methylglycyl)piperazin-2-one acts as a reversible inhibitor of the proteasome by binding to the active site of the catalytic subunits. This prevents the degradation of ubiquitinated proteins and leads to their accumulation in cells. The accumulation of these proteins can induce cell death by apoptosis, which has been exploited as a therapeutic strategy in cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cells. It can induce the accumulation of ubiquitinated proteins, leading to the activation of stress response pathways and the induction of apoptosis. It can also modulate the activity of transcription factors, such as NF-κB and AP-1, which are involved in the regulation of immune responses and inflammation. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's.
実験室実験の利点と制限
1-(3-methoxybenzyl)-4-(N-methylglycyl)piperazin-2-one has several advantages for lab experiments, including its high potency and selectivity for the proteasome, its reversible inhibition, and its ability to induce apoptosis in cancer cells. However, it also has some limitations, such as its potential toxicity to cells and its non-specific effects on other cellular pathways. It is important to carefully optimize the concentration and duration of this compound treatment in experiments to avoid these potential confounding factors.
将来の方向性
There are several future directions for research on 1-(3-methoxybenzyl)-4-(N-methylglycyl)piperazin-2-one and its applications. One area of focus is the development of more specific and potent proteasome inhibitors for therapeutic use in cancer and other diseases. Another area of interest is the study of the role of proteasomes in aging and age-related diseases, such as Alzheimer's and Parkinson's. Finally, the use of this compound as a tool to study the function of the proteasome in different cellular contexts and disease states will continue to be an important area of research in the coming years.
合成法
1-(3-methoxybenzyl)-4-(N-methylglycyl)piperazin-2-one can be synthesized using a multi-step process that involves the reaction of 3-methoxybenzylamine with N-methylglycine methyl ester, followed by the reaction of the resulting intermediate with piperazine-2,5-dione. This method has been described in detail in several scientific publications and has been optimized for high yield and purity.
科学的研究の応用
1-(3-methoxybenzyl)-4-(N-methylglycyl)piperazin-2-one has been used extensively in scientific research as a tool to study the function of proteasomes in cells. It has been shown to inhibit both the chymotrypsin-like and caspase-like activities of the proteasome, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells. This compound has also been used to study the role of proteasomes in the regulation of immune responses, inflammation, and neurodegeneration.
特性
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-[2-(methylamino)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-16-9-14(19)18-7-6-17(15(20)11-18)10-12-4-3-5-13(8-12)21-2/h3-5,8,16H,6-7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSZUEAVIKIBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCN(C(=O)C1)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-methyl-2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5362282.png)
![(9aS)-2-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B5362283.png)
![4-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5362287.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5362293.png)
![allyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5362298.png)
![3-methyl-N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5362301.png)
![6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,4(1H,3H)-pyrimidinedione dihydrochloride](/img/structure/B5362307.png)

![4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5362335.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-5-methyl-2-furamide](/img/structure/B5362351.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5362366.png)
![2-(3-fluorophenyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5362373.png)

![2-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5362385.png)